molecular formula C25H25N3O2 B11125447 N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide

N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide

Cat. No.: B11125447
M. Wt: 399.5 g/mol
InChI Key: UOAKRVZAJLFPBL-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound with a molecular formula of C24H24N2O2 This compound is characterized by its intricate structure, which includes a benzodiazole ring, a phenoxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 3-methylphenol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-pressure reactors and specialized equipment ensures efficient production while maintaining safety standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions often result in the formation of various substituted derivatives .

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-2-{methyl[(3-methylphenoxy)acetyl]amino}acetamide
  • N-(2,6-Dimethylphenyl)-3-methyl-2-nitrobenzamide
  • N-(2,6-Dimethylphenyl)-2-{methyl[(4-methylphenoxy)acetyl]amino}acetamide

Uniqueness

N-(2,6-DIMETHYLPHENYL)-2-{2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its specific structural features, such as the presence of both a benzodiazole ring and a phenoxy group. These features confer distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C25H25N3O2/c1-17-8-6-11-20(14-17)30-16-23-26-21-12-4-5-13-22(21)28(23)15-24(29)27-25-18(2)9-7-10-19(25)3/h4-14H,15-16H2,1-3H3,(H,27,29)

InChI Key

UOAKRVZAJLFPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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